molecular formula C12H9NO2 B8517376 5-(p-Methoxyphenyl)-2-furonitrile

5-(p-Methoxyphenyl)-2-furonitrile

Cat. No.: B8517376
M. Wt: 199.20 g/mol
InChI Key: ZVFFZKFAFHOSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(p-Methoxyphenyl)-2-furonitrile is a nitrile-substituted furan derivative featuring a para-methoxyphenyl group at the 5-position of the furan ring. The methoxy group is electron-donating, which may influence solubility, electronic properties, and intermolecular interactions compared to other aryl-substituted furonitriles .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,1H3

InChI Key

ZVFFZKFAFHOSDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 5-(p-Methoxyphenyl)-2-furonitrile with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Features
This compound p-Methoxyphenyl C₁₂H₉NO₂ 199.21 Electron-donating methoxy group; planar aryl-furan system
5-(4-Nitrophenyl)-2-furonitrile 4-Nitrophenyl C₁₁H₆N₂O₃ 214.18 Electron-withdrawing nitro group; enhanced polarity
2-Furonitrile None (parent compound) C₅H₃NO 93.08 Simple furan backbone; minimal steric hindrance
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile 3-Chloro-4-methoxyphenyl C₁₅H₈ClN₃O₂ 283.70 Extended conjugation; dual nitrile groups

Key Observations :

  • The methoxy group in this compound enhances solubility in polar organic solvents compared to nitro-substituted analogs .
  • Steric effects : Bulky substituents (e.g., chloro-methoxy groups in ) reduce reactivity in catalytic systems due to increased steric hindrance .
Role in CO₂ Conversion
  • 2-Furonitrile (parent compound) acts as a co-catalyst with CeO₂ for synthesizing polycarbonates from CO₂ and diols. It facilitates higher molecular weight polymers compared to 2-cyanopyridine due to weaker adsorption on CeO₂, reducing steric hindrance .
  • However, direct experimental data are lacking .
Adsorption on CeO₂
  • 2-Cyanopyridine adsorbs more strongly on CeO₂ than 2-furonitrile, leading to higher dimethyl carbonate (DMC) formation rates but lower polycarbonate molecular weights .
  • Hypothetical comparison: The electron-donating methoxy group in this compound could weaken nitrile-CeO₂ interactions compared to 2-cyanopyridine, aligning it closer to 2-furonitrile in catalytic behavior .

Crystallography and Intermolecular Interactions

  • 5-(4-Methoxyphenyl)-furan-3-carbonitrile (): Exhibits C–H···N and C–H···π interactions in crystal packing, similar to other aryl-substituted furonitriles. The methoxy group may participate in weak hydrogen bonding .
  • 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile (): Features C–H···π interactions, which are less pronounced in methoxy-substituted analogs due to competing electronic effects .

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